molecular formula C12H18Br2N2 B1166294 (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE CAS No. 100944-15-8

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE

Cat. No.: B1166294
CAS No.: 100944-15-8
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Description

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[221]HEPTANE DIHYDROBROMIDE is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the phenylmethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE: Similar structure but without the dihydrobromide component.

    (1S,4S)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE: Stereoisomer with different spatial arrangement of atoms.

Uniqueness

The uniqueness of (1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE lies in its specific stereochemistry and the presence of the dihydrobromide component, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

100944-15-8

Molecular Formula

C12H18Br2N2

Molecular Weight

0

Synonyms

(1R,4R)-5-(PHENYLMETHYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE

Origin of Product

United States

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